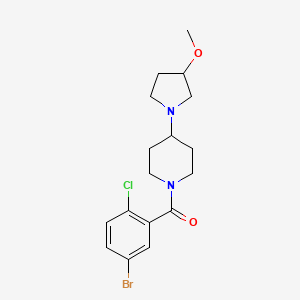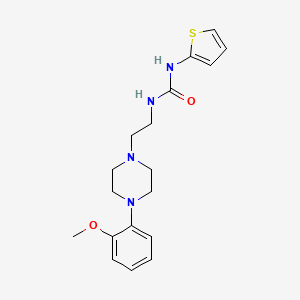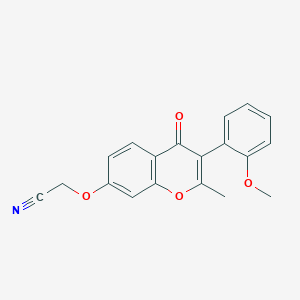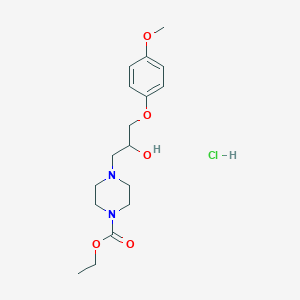
4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-cyclohexyl-1-cyclopentyl-1H-pyrazole-5-carboxamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. ACPD is a potent and selective agonist of the metabotropic glutamate receptor, which is a type of G protein-coupled receptor that plays an important role in the regulation of neuronal excitability and synaptic plasticity. ACPD has been widely used as a tool compound to investigate the function of metabotropic glutamate receptors and their involvement in various physiological and pathological processes.
作用机制
The mechanism of action of ACPD involves its binding to the metabotropic glutamate receptor, which activates a cascade of intracellular signaling pathways that modulate neuronal excitability and synaptic plasticity. ACPD is a selective agonist of the group I metabotropic glutamate receptor, which stimulates the production of inositol triphosphate and diacylglycerol, leading to the activation of protein kinase C and the release of calcium from intracellular stores.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor subtype and the cellular context. ACPD has been shown to enhance synaptic transmission and induce long-term potentiation in the hippocampus, a brain region involved in learning and memory. ACPD has also been shown to modulate pain processing in the spinal cord and the brainstem, and to have potential therapeutic applications in the treatment of chronic pain. ACPD has also been shown to modulate the release of dopamine and other neurotransmitters in the brain, and to have potential applications in the treatment of drug addiction and other psychiatric disorders.
实验室实验的优点和局限性
ACPD has several advantages for use in lab experiments, including its high potency and selectivity for metabotropic glutamate receptors, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, ACPD also has some limitations, including its short half-life in vivo, its potential for non-specific effects at high concentrations, and the need for careful control of experimental conditions to avoid confounding factors.
未来方向
There are several future directions for research on ACPD and its role in physiological and pathological processes. One direction is to investigate the potential therapeutic applications of ACPD in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by dysfunction of glutamatergic neurotransmission. Another direction is to investigate the interaction of metabotropic glutamate receptors with other neurotransmitter systems, and to identify novel compounds that can modulate these interactions. Finally, there is a need for further investigation of the signaling pathways downstream of metabotropic glutamate receptors, and their role in the regulation of neuronal function and behavior.
合成方法
The synthesis of ACPD involves several steps, including the reaction of cyclopentanone with cyclohexylamine to form N-cyclohexylcyclopentanone, which is then reacted with hydrazine hydrate to form N-cyclohexylcyclopentanone hydrazone. The hydrazone is then reacted with acetic anhydride to form N-cyclohexylcyclopentanone hydrazone acetate, which is further reacted with 4-aminobenzoic acid to form ACPD.
科学研究应用
ACPD has been extensively used in scientific research to investigate the function of metabotropic glutamate receptors in various physiological and pathological processes, including synaptic transmission, synaptic plasticity, learning and memory, pain processing, drug addiction, and neurodegenerative diseases. ACPD has also been used to study the interaction of metabotropic glutamate receptors with other neurotransmitter systems, such as the dopamine and opioid systems.
属性
IUPAC Name |
4-amino-N-cyclohexyl-2-cyclopentylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c16-13-10-17-19(12-8-4-5-9-12)14(13)15(20)18-11-6-2-1-3-7-11/h10-12H,1-9,16H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJOKKHFFPYPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=NN2C3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2800238.png)
![5-Chloro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2800239.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)



![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2800251.png)

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)


![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)